1-Piperazineethanol, alpha-((4-(2,4,7-triamino-6-pteridinyl)phenoxy)methyl)-
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Overview
Description
1-Piperazineethanol, alpha-((4-(2,4,7-triamino-6-pteridinyl)phenoxy)methyl)- is a complex organic compound with a unique structure that combines piperazine, ethanol, and pteridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazineethanol, alpha-((4-(2,4,7-triamino-6-pteridinyl)phenoxy)methyl)- typically involves multiple steps. One common method includes the reaction of piperazine with an appropriate aldehyde or ketone to form the piperazineethanol intermediate. This intermediate is then reacted with a pteridine derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 1-Piperazineethanol, alpha-((4-(2,4,7-triamino-6-pteridinyl)phenoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-Piperazineethanol, alpha-((4-(2,4,7-triamino-6-pteridinyl)phenoxy)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, alpha-((4-(2,4,7-triamino-6-pteridinyl)phenoxy)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Piperazineethanol: A simpler analog with similar structural features but lacking the pteridine moiety.
Pteridine Derivatives: Compounds containing the pteridine structure, often with different substituents.
Uniqueness: 1-Piperazineethanol, alpha-((4-(2,4,7-triamino-6-pteridinyl)phenoxy)methyl)- is unique due to its combination of piperazine, ethanol, and pteridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
159872-81-8 |
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Molecular Formula |
C19H25N9O2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-piperazin-1-yl-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H25N9O2/c20-16-14(24-15-17(21)26-19(22)27-18(15)25-16)11-1-3-13(4-2-11)30-10-12(29)9-28-7-5-23-6-8-28/h1-4,12,23,29H,5-10H2,(H6,20,21,22,25,26,27) |
InChI Key |
QKQXJSAEOANDJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(COC2=CC=C(C=C2)C3=NC4=C(N=C(N=C4N=C3N)N)N)O |
Origin of Product |
United States |
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